An In-depth Technical Guide to 6-Bromo-4-methoxynicotinic Acid: A Key Building Block for Modern Drug Discovery
An In-depth Technical Guide to 6-Bromo-4-methoxynicotinic Acid: A Key Building Block for Modern Drug Discovery
Introduction: The Strategic Value of Substituted Nicotinic Acids
In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents. Its nitrogen atom provides a key hydrogen bond acceptor site and modulates the electronic properties of the entire molecule, influencing its pharmacokinetic and pharmacodynamic profile. The strategic introduction of substituents onto this ring system is a cornerstone of rational drug design.
This guide focuses on a particularly valuable, yet underexplored, building block: 6-Bromo-4-methoxynicotinic acid . The presence of three distinct functional groups—a carboxylic acid, a bromo substituent, and a methoxy group—on the nicotinic acid core makes this molecule a highly versatile precursor for creating complex molecular architectures. The bromo- and carboxylic acid moieties serve as orthogonal handles for cross-coupling and amidation reactions, respectively, while the methoxy group electronically influences the ring, impacting its reactivity and binding interactions.
This document provides a comprehensive technical overview for researchers, chemists, and drug development professionals, consolidating its chemical properties, a proposed synthetic pathway with mechanistic rationale, expected analytical characterization, and its potential applications in the synthesis of novel therapeutics.
Molecular Structure and Identification
The unambiguous identification of a chemical entity is paramount for reproducible scientific research. 6-Bromo-4-methoxynicotinic acid is systematically identified by the following descriptors.
Chemical Structure
Caption: Chemical structure of 6-Bromo-4-methoxynicotinic acid.
Nomenclature and Identifiers
| Identifier | Value | Source |
| IUPAC Name | 6-Bromo-4-methoxypyridine-3-carboxylic acid | - |
| CAS Number | 1060805-13-1 | [1] |
| Molecular Formula | C₇H₆BrNO₃ | |
| Molecular Weight | 232.03 g/mol | [1] |
| Synonyms | 6-bromo-4-methoxy-2-pyridinecarboxylic acid |
Physicochemical and Computed Properties
Experimental data on the physicochemical properties of 6-Bromo-4-methoxynicotinic acid is not extensively documented in publicly available literature. However, supplier information and data from structurally similar compounds provide a reliable profile.
| Property | Value | Notes / Source |
| Physical Form | White to off-white solid. | |
| Melting Point | Not available. | For the related 6-Bromonicotinic acid, the melting point is 179-188 °C.[2] |
| Solubility | Not available. | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water is anticipated. |
| Storage | Store at 2-8°C under an inert atmosphere. | Keep container tightly closed in a dry and well-ventilated area. |
Note: The properties of related compounds should be used as an estimation only.
Proposed Synthesis and Mechanistic Rationale
While a specific, peer-reviewed synthesis for 6-Bromo-4-methoxynicotinic acid is not readily found, a robust synthetic route can be proposed based on well-established transformations on the pyridine scaffold. The most logical approach involves the selective oxidation of a commercially available precursor.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of 6-Bromo-4-methoxynicotinic acid.
Mechanistic Considerations and Experimental Choices
The conversion of a methyl group on a pyridine ring to a carboxylic acid is a classic transformation.
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Choice of Oxidant: Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent suitable for converting alkyl side chains on aromatic and heteroaromatic rings to carboxylic acids.[2][3] The reaction proceeds through a radical mechanism, where the benzylic-like proton of the methyl group is abstracted, followed by oxidation.
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Reaction Conditions: The oxidation is typically performed in an aqueous solution under reflux. The elevated temperature is necessary to overcome the activation energy for the C-H bond cleavage and to ensure the reaction goes to completion.
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Workup Procedure: After the reaction, the manganese dioxide (MnO₂) byproduct is removed by filtration. The aqueous filtrate is then acidified. The purpose of acidification is to protonate the carboxylate salt, which is soluble in water, to the free carboxylic acid, which is typically much less soluble and will precipitate out, allowing for its isolation.
Proposed Experimental Protocol
Disclaimer: This is a proposed protocol based on analogous reactions and requires optimization.
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Reaction Setup: To a solution of 6-bromo-4-methoxy-3-methylpyridine (1.0 eq) in water (10-15 mL per gram of starting material), add potassium permanganate (KMnO₄) (3.0-4.0 eq) portion-wise over 30 minutes. Caution: The reaction can be exothermic.
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Oxidation: Heat the reaction mixture to reflux (approx. 100-110°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
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Quenching and Filtration: Cool the mixture to room temperature. If a purple color from excess permanganate persists, quench it by adding a small amount of ethanol or sodium bisulfite until the solution is colorless. Filter the hot mixture through a pad of celite to remove the brown manganese dioxide precipitate. Wash the filter cake with hot water.
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Isolation: Combine the aqueous filtrates and cool in an ice bath. Acidify the solution to pH 2-3 by the slow addition of concentrated hydrochloric acid (HCl).
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Purification: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold water and dry under vacuum to yield 6-Bromo-4-methoxynicotinic acid.
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Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Further purification can be achieved by recrystallization if necessary.
Spectroscopic Characterization (Expected)
Structural confirmation is achieved through a combination of spectroscopic methods. The expected data for 6-Bromo-4-methoxynicotinic acid is as follows:
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¹H NMR: The spectrum should show three distinct signals in the aromatic region: two singlets (or narrow doublets if long-range coupling is resolved) corresponding to the two protons on the pyridine ring. A sharp singlet for the methoxy (-OCH₃) protons will be observed around 3.8-4.2 ppm. A broad singlet for the carboxylic acid proton (-COOH) will appear far downfield (>10 ppm), which is exchangeable with D₂O.
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¹³C NMR: The spectrum will display seven distinct carbon signals: five for the pyridine ring carbons (with the carbon bearing the bromo group being significantly shielded), one for the carboxylic acid carbonyl carbon (~165-175 ppm), and one for the methoxy carbon (~55-60 ppm).
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Infrared (IR) Spectroscopy: Key vibrational bands are expected. A very broad absorption from ~2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid. A sharp, strong absorption around 1700-1730 cm⁻¹ will correspond to the C=O stretch of the carbonyl group. C-O stretching for the methoxy ether will appear in the 1250-1050 cm⁻¹ region.
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Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the molecule will show a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks at [M+H]⁺ and [M+H+2]⁺ of nearly equal intensity.
Reactivity and Applications in Drug Discovery
6-Bromo-4-methoxynicotinic acid is a trifunctional building block, offering multiple avenues for synthetic elaboration.
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Carboxylic Acid Group: This group is readily converted into amides, esters, or can be reduced to an alcohol. Amide bond formation is one of the most common reactions in medicinal chemistry for linking molecular fragments.
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Bromo Group: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a wide variety of aryl, heteroaryl, alkynyl, or amino substituents at the 6-position of the pyridine ring.
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Pyridine Ring: The nitrogen atom can be N-alkylated or N-oxidized, and it influences the regioselectivity of further electrophilic or nucleophilic aromatic substitution reactions.
The strategic combination of these functionalities makes this compound an ideal starting point for constructing libraries of complex molecules for screening against various biological targets. Halogenated nicotinic acid derivatives are known to possess a wide range of biological activities and serve as crucial intermediates in pharmaceuticals.[2] For example, related bromo-substituted heterocyclic compounds have shown potential as anti-inflammatory agents by acting as agonists for the α7 nicotinic acetylcholine receptor.[4]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 6-Bromo-4-methoxynicotinic acid is not widely available, data from structurally similar compounds like 5-Bromo-2-methoxynicotinic acid and other brominated pyridines provide a strong basis for hazard assessment.[5][6]
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Health Hazards:
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Precautionary Measures:
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Handling: Wash hands and exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Avoid breathing dust, fumes, or vapors. Use only outdoors or in a well-ventilated area.[5][6]
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Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection (safety goggles with side-shields).[5][6][7] If exposure limits are exceeded, use a NIOSH/MSHA approved respirator.[7]
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First Aid:
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If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[5]
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If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7]
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If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]
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If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[7]
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Storage:
